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Compound of Interest

8-Bromo-1,2,3,4-tetrahydro-
[1,6]naphthyridine

Cat. No.: B1340145

Compound Name:

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that
offer a blend of three-dimensional complexity, synthetic accessibility, and favorable
pharmacological properties is relentless. Bicyclic nitrogen-containing heterocycles are
cornerstones of this endeavor, with the tetrahydronaphthyridine (THN) core emerging as a
particularly valuable motif.[1] THNs fuse a pyridine ring with a saturated piperidine ring,
providing a rigid structure with a high fraction of sp3-hybridized carbons (Fsp3), a feature highly
desirable for improving aqueous solubility and metabolic stability in drug candidates.[1]

This guide focuses on 8-Bromo-1,2,3,4-tetrahydronaphthyridine, a key intermediate for
chemical library synthesis and drug discovery. It is crucial to recognize that "naphthyridine” is
an isomeric class. This document will primarily address the 1,6-naphthyridine isomer, for which
more definitive data is available, while also drawing relevant insights from the closely related
1,8-naphthyridine isomer. The strategic placement of a bromine atom on the pyridine ring
transforms this scaffold into a versatile platform for extensive derivatization via modern cross-
coupling chemistry, making it an indispensable tool for researchers in drug development.

PART 1: Physicochemical and Spectroscopic
Properties

While specific experimental data such as melting and boiling points for 8-Bromo-1,2,3,4-
tetrahydro-1,6-naphthyridine are not widely reported in peer-reviewed literature—a common
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occurrence for specialized synthetic intermediates—its core chemical properties can be reliably
cataloged.

Core Properties of 8-Bromo-1,2,3,4-tetrahydro-1,6-
naphthyridine

Property Value Source
CAS Number 362606-16-4 [2]
Molecular Formula CsHoBrN:2 [2]
Molecular Weight 213.07 g/mol [2]

Expected to be an off-white to
Appearance yellow solid at room Inferred

temperature.

) Commercially available up to
Purity [2]
97%

Recommended storage at 2-
Storage ] [3]
8°C, protected from light.

Spectroscopic Characterization (Predicted)

As a senior scientist, the ability to predict spectroscopic data is key to confirming the identity of
synthesized compounds. Below is an expert analysis of the expected NMR spectra for 8-
Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine.

e 'H NMR Spectroscopy:

o Aromatic Protons: Two signals are expected in the aromatic region (~6.5-8.5 ppm). The
proton at C5 will likely appear as a singlet, and the proton at C7 will appear as a singlet.

o Aliphatic Protons (Piperidine Ring): Three distinct signals are expected for the -CH2-
groups of the tetrahydropyridine ring. These will likely present as multiplets or triplets in
the ~1.5-4.0 ppm range.

= C4-H2: Atriplet adjacent to the NH group.
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» C3-Hz: A multiplet coupled to protons on C2 and C4.

» C2-H2: Atriplet adjacent to the aromatic ring.

o Amine Proton (N-H): A broad singlet, typically in the ~4.0-5.5 ppm range, whose chemical
shift can be concentration-dependent.

e 13C NMR Spectroscopy:

o Aromatic Carbons: Five signals are expected in the aromatic region (~110-160 ppm). The
carbon bearing the bromine (C8) will be significantly downfield.

o Aliphatic Carbons: Three signals for the saturated carbons of the piperidine ring will

appear in the upfield region (~20-50 ppm).

PART 2: Modern Synthesis Methodologies

Access to the tetrahydronaphthyridine scaffold has been advanced by the development of
modular and scalable synthetic methods, moving away from harsher, classical cyclizations.[4] A
state-of-the-art approach for both 1,6- and 1,8-THN cores is the automated, continuous flow
synthesis utilizing a photoredox-catalyzed hydroaminoalkylation (HAA) followed by an

intramolecular SNAr reaction.[1]

Workflow: Automated Flow Synthesis of
Tetrahydronaphthyridines
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Step 1: Hydroaminoalkylation (HAA)
Primary Amine Halogenated Vinylpyridine Photoredox Catalyst
(e.g., Cyclohexylamine) (e.g., 4-Chloro-3-vinylpyridine for 1,6-THN) (e.g., 3DPA2FBN)
Flow Reactor 1
(Visible Light Irradiation)

Generates intermediate

Step 2: In

HAA Intermediate

High-Temp Flow Reactor
(e.g., 180-220°C)

Crude product stream

ramolecular SNAr Cyclization

Base
(e.g., DIPEA)

Purification
(Evaporation)

Final Product
(Spirocyclic THN)

Click to download full resolution via product page

Caption: Automated continuous flow synthesis of THNSs.

Protocol: Synthesis of a Spirocyclic 1,6-THN Analogue
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This protocol is adapted from the work of Cao et al. and demonstrates a self-validating system
for producing the core scaffold.[1]

» Reagent Preparation:

o Feed A: Dissolve 4-chloro-3-vinylpyridine (1.0 equiv) and a suitable photoredox catalyst
(e.g., 1 mol% 3DPA2FBN) in anhydrous DMF.

o Feed B: Dissolve the primary amine (e.g., cyclohexylamine, 1.0 equiv) and a radical
initiator precursor (e.g., 20 mol% NaNs) in anhydrous DMF.

o Feed C: Dissolve a non-nucleophilic base (e.g., DIPEA, 1.5 equiv) in anhydrous DMF.
o Hydroaminoalkylation (HAA) Step:

o Pump reagent feeds A and B through a T-mixer into a flow reactor equipped with a visible
light source (e.g., blue LEDS).

o The photoredox-catalyzed reaction generates a radical intermediate from the amine, which
adds to the vinyl group of the pyridine. This forms the key C-C bond and produces the
hydroaminoalkylation intermediate.

o SNAr Cyclization Step:
o The output stream from the first reactor is mixed with reagent feed C.

o This mixture is directed into a second, high-temperature flow reactor (heated to ~220°C for
the less reactive C-Cl bond).[1]

o The high temperature and basic conditions promote an intramolecular Nucleophilic
Aromatic Substitution (SNAr), where the secondary amine displaces the chlorine atom to
form the piperidine ring, yielding the final tetrahydronaphthyridine product.

o Workup and Purification:

o The steady-state mixture from the second reactor is collected.
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o The solvent is removed in vacuo (e.g., using a spiral evaporator) to yield the crude
product, which is often of high purity due to the efficiency of the flow reaction.

PART 3: Chemical Reactivity and Strategic
Derivatization

The true synthetic power of 8-Bromo-1,2,3,4-tetrahydronaphthyridine lies in the reactivity of its
C8-bromo group. This functionality serves as a versatile chemical handle for introducing
molecular diversity through transition-metal-catalyzed cross-coupling reactions, a cornerstone
of modern drug discovery.[5]

Key Cross-Coupling Reactions

The Suzuki-Miyaura coupling is arguably the most utilized C-C bond-forming reaction in the
pharmaceutical industry due to its mild conditions, high functional group tolerance, and the
commercial availability and stability of boronic acid reagents.[6]

Suzuki-Miyaura Coupling

R-B(OH)2
Pd Catalyst (e.g., Pd(PPhs)a4) 8-Aryl/Vinyl-THN
Base (e.g., K2COs)

Buchwald-Hartwig Amination

R2NH
8-Bromo-THN P Sl B, PEkiGli)e) 8-Amino-THN
Ligand (e.g., Xantphos)

Base (e.g., Cs2C03)

Heck Coupling

Alkene
Pd Catalyst 8-Alkenyl-THN
Base

Click to download full resolution via product page
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Caption: Key cross-coupling reactions for derivatization.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating framework for the arylation of 8-Bromo-1,2,3,4-
tetrahydronaphthyridine.

» Reaction Setup:

o To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 8-
Bromo-1,2,3,4-tetrahydronaphthyridine (1.0 equiv), the desired arylboronic acid (1.1-1.5
equiv), and a base (e.g., K2COs or Cs2COs3, 2.0-3.0 equiv).

o Add a palladium catalyst (e.g., Pd(PPhs)a, 2-5 mol%).
o Add a suitable solvent system, typically a mixture like 1,4-dioxane and water.
» Execution:

o Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15
minutes.

o Heat the mixture to a temperature between 80-100°C with vigorous stirring.

o Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed
(typically 4-24 hours).

o Workup and Purification:
o Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
o Wash the organic layer with water and brine to remove inorganic salts.
o Dry the organic phase over anhydrous Na2SOa or MgSOea, filter, and concentrate in vacuo.

o Purify the resulting crude product by flash column chromatography on silica gel to yield the
desired 8-aryl-1,2,3,4-tetrahydronaphthyridine.
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PART 4: Applications in Medicinal Chemistry

The tetrahydronaphthyridine scaffold is a "privileged structure" in drug discovery, appearing in
numerous compounds targeting a range of diseases.

o CXCR4 Antagonists: The 5,6,7,8-tetrahydro-1,6-naphthyridine core was developed as a
bioisostere of tetrahydroisoquinoline to create potent CXCR4 antagonists. This modification
successfully reduced off-target activity against the CYP2D6 enzyme, leading to compounds
with improved drug-like profiles for potential use in HIV entry inhibition and other therapeutic
areas.[2]

e Arginine Mimetics: Tetrahydro-1,8-naphthyridines serve as effective mimetics of the
guanidinium group of arginine. This allows them to replicate key salt-bridge binding
interactions with aspartic acid residues in protein targets. This strategy has been
successfully employed in the design of avfs integrin inhibitors.[4]

» Kinase Inhibitors: Morphing a quinoline scaffold into a tetrahydronaphthyridine was a key
strategy in the development of Roblitinib (FGF401), a selective inhibitor of the FGFR4
kinase, to improve aqueous solubility and overall pharmaceutical properties.[1]

e CNS Applications: The 1,8-naphthyridine scaffold and its derivatives have been explored for
a wide range of applications in neurological disorders, including Alzheimer's disease and
depression.[7][8]

Conclusion

8-Bromo-1,2,3,4-tetrahydronaphthyridine is more than a simple chemical intermediate; it is a
strategic platform for innovation in drug discovery. Its rigid, three-dimensional structure
provides an excellent starting point for exploring new chemical space, while the reactive
bromine handle allows for systematic and extensive Structure-Activity Relationship (SAR)
studies through reliable cross-coupling chemistry. The development of automated flow
synthesis further enhances its value by enabling rapid, scalable access to this important
scaffold. For researchers and drug development professionals, mastering the properties and
reactivity of this compound opens a direct path to novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1340145?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/c5/ob/c5ob00302d/c5ob00302d1.pdf
https://www.aurumpharmatech.com/product-details/8-bromo-1-2-3-4-tetrahydro-1-6-naphthyridine/362606-16-4/MFCD11847918/Q-4419/US00NDE5
https://www.researchgate.net/figure/Preparation-of-brominated-tetrahydroquinolines-2-and-3-and-quinolines-5-and-6_fig2_333759465
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-1_8-naphthalic-anhydride
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-1_8-naphthalic-anhydride
https://pmc.ncbi.nlm.nih.gov/articles/PMC7436090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7436090/
https://pubchem.ncbi.nlm.nih.gov/compound/1_2_3_4-Tetrahydro-1_8-naphthyridin-4-one
https://pubchem.ncbi.nlm.nih.gov/compound/1_2_3_4-Tetrahydro-1_8-naphthyridin-4-one
https://pubmed.ncbi.nlm.nih.gov/26548568/
https://pubmed.ncbi.nlm.nih.gov/26548568/
https://pubmed.ncbi.nlm.nih.gov/34256591/
https://pubmed.ncbi.nlm.nih.gov/34256591/
https://www.benchchem.com/product/b1340145#8-bromo-1-2-3-4-tetrahydro-naphthyridine-chemical-properties
https://www.benchchem.com/product/b1340145#8-bromo-1-2-3-4-tetrahydro-naphthyridine-chemical-properties
https://www.benchchem.com/product/b1340145#8-bromo-1-2-3-4-tetrahydro-naphthyridine-chemical-properties
https://www.benchchem.com/product/b1340145#8-bromo-1-2-3-4-tetrahydro-naphthyridine-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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